Spectroscopic Profile of Ethanol, 2,2'-(propylimino)bis-: A Technical Guide
Spectroscopic Profile of Ethanol, 2,2'-(propylimino)bis-: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethanol, 2,2'-(propylimino)bis-, a tertiary amine with the CAS number 6735-35-9. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the spectroscopic characterization of this molecule. While experimental spectra for this specific compound are not widely available in public databases, this guide offers a robust, predictive analysis based on the well-established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from structurally analogous compounds.
Molecular Structure and Properties
Ethanol, 2,2'-(propylimino)bis-, also known as N-Propyldiethanolamine, possesses a central tertiary amine nitrogen atom bonded to a propyl group and two 2-hydroxyethyl groups. This structure imparts both hydrophilic (hydroxyl groups) and lipophilic (propyl group) characteristics to the molecule.
Chemical Structure:
Caption: Molecular structure of Ethanol, 2,2'-(propylimino)bis-.
Key Properties:
-
Molecular Formula: C₇H₁₇NO₂[1]
-
Molecular Weight: 147.22 g/mol [1]
-
IUPAC Name: 2-[2-hydroxyethyl(propyl)amino]ethanol[1]
Predicted Spectroscopic Data
The following sections detail the predicted NMR, IR, and MS data for Ethanol, 2,2'-(propylimino)bis-. These predictions are derived from established spectroscopic principles and comparison with data from similar N-alkyldiethanolamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.[2]
2.1.1. Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the propyl and hydroxyethyl groups. The protons closer to the nitrogen and oxygen atoms will appear at a higher chemical shift (downfield).
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Propyl Group | |||
| -CH₃ | ~ 0.9 | Triplet (t) | 3H |
| -CH₂-CH₃ | ~ 1.5 | Sextet (sxt) | 2H |
| N-CH₂- | ~ 2.5 | Triplet (t) | 2H |
| Hydroxyethyl Groups | |||
| N-CH₂-CH₂OH | ~ 2.7 | Triplet (t) | 4H |
| -CH₂-OH | ~ 3.6 | Triplet (t) | 4H |
| -OH | Variable (2.0-5.0) | Broad Singlet (br s) | 2H |
Causality behind Predictions: The terminal methyl protons of the propyl group are furthest from the electronegative nitrogen and are therefore the most shielded (lowest ppm). The methylene protons are deshielded based on their proximity to the nitrogen and oxygen atoms, with the protons on the carbon adjacent to the hydroxyl group being the most deshielded. The hydroxyl proton signal is typically broad and its chemical shift is dependent on solvent, concentration, and temperature.[3]
2.1.2. Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Propyl Group | |
| -C H₃ | ~ 11 |
| -C H₂-CH₃ | ~ 20 |
| N-C H₂- | ~ 55 |
| Hydroxyethyl Groups | |
| N-C H₂-CH₂OH | ~ 58 |
| -C H₂-OH | ~ 60 |
Causality behind Predictions: The chemical shifts are influenced by the proximity to the electronegative nitrogen and oxygen atoms. Carbons directly attached to these heteroatoms are significantly deshielded and appear at higher ppm values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine and a primary alcohol, Ethanol, 2,2'-(propylimino)bis- will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 2960 - 2850 | C-H stretch | Alkane |
| 1250 - 1020 | C-N stretch | Aliphatic Amine |
| 1050 - 1150 | C-O stretch | Primary Alcohol |
Causality behind Predictions: The broad O-H stretching band is a hallmark of hydrogen-bonded alcohols.[4] The C-H stretching vibrations are characteristic of the alkyl backbone. The C-N and C-O stretching frequencies are typical for aliphatic tertiary amines and primary alcohols, respectively.[1][4] Since it is a tertiary amine, there will be no N-H stretching bands around 3300-3500 cm⁻¹.[4]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion peak and characteristic fragment ions.
| m/z | Predicted Ion | Notes |
| 147 | [C₇H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 116 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |
| 102 | [M - C₃H₇]⁺ | Loss of the propyl group |
| 74 | [CH₂=N⁺(H)CH₂CH₂OH] | Alpha-cleavage product |
| 44 | [CH₂=N⁺H₂] | Common fragment from amines |
Causality behind Predictions: The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation in amines is often dominated by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[5] The loss of the propyl group and fragments from the hydroxyethyl chains are also expected fragmentation pathways.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including necessary calibration and verification steps.
NMR Data Acquisition Workflow
Caption: Workflow for NMR spectroscopic analysis.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Ethanol, 2,2'-(propylimino)bis- into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[7]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (Free Induction Decay).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) of the signals.
-
IR Data Acquisition Workflow
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Detailed Protocol (ATR-FTIR):
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10]
-
Collect a background spectrum to account for atmospheric and instrumental interferences.
-
-
Sample Measurement:
-
Place a small drop of the liquid Ethanol, 2,2'-(propylimino)bis- directly onto the ATR crystal.[11]
-
Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Processing and Cleanup:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If comparing to a transmission spectrum library, an ATR correction may be applied.
-
Identify and label the major absorption bands corresponding to the functional groups.
-
Thoroughly clean the ATR crystal with a solvent after the measurement.[11]
-
MS Data Acquisition Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry analysis.
Detailed Protocol (EI-MS):
-
Sample Introduction:
-
Introduce a small amount of the volatile liquid sample into the high vacuum of the mass spectrometer's ion source. This can be done via a heated direct insertion probe or by coupling with a gas chromatograph (GC-MS).
-
-
Ionization and Fragmentation:
-
Mass Analysis:
-
Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection and Spectrum Generation:
-
An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
The instrument's software generates a mass spectrum, which is a plot of ion intensity versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
-
Conclusion
This technical guide provides a detailed, predictive spectroscopic characterization of Ethanol, 2,2'-(propylimino)bis-. By leveraging fundamental principles and data from analogous structures, we have outlined the expected NMR, IR, and MS spectral features. The included experimental protocols offer a standardized approach for researchers to obtain and validate this data empirically. This guide serves as a valuable resource for the identification, characterization, and quality control of this and similar N-alkyldiethanolamines in research and development settings.
References
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Al-Rawi, J. M. A., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(1), 80-92. [Link]
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Purdue University. (n.d.). Lecture 2 Ionization Methods : Electron Ionization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(Loudon_and_Parise)/15%3A_Nuclear_Magnetic_Resonance_Spectroscopy/15.09%3A_Interpreting_C-13_NMR_Spectra]([Link]_ Resonance_Spectroscopy/15.09%3A_Interpreting_C-13_NMR_Spectra)
-
Nanalysis. (2023, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, December 3). How To Determine The Number of Signals In a H NMR Spectrum [Video]. YouTube. [Link]
-
University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Rychnovsky, S. D., & Griesgraber, G. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(26), 5833–5836. [Link]
-
Iowa State University. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Pearson Study Prep. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines [Video]. YouTube. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. agilent.com [agilent.com]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]
